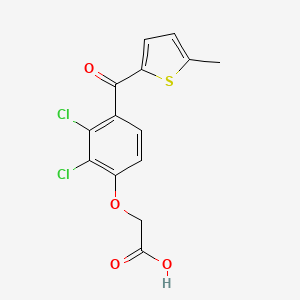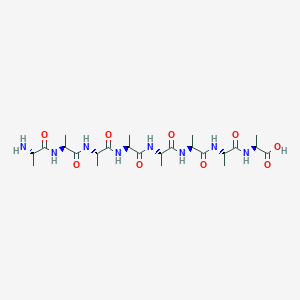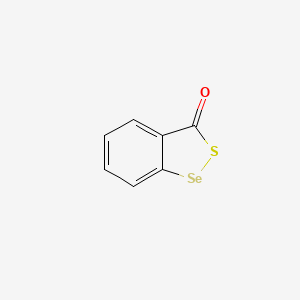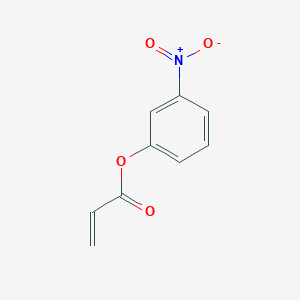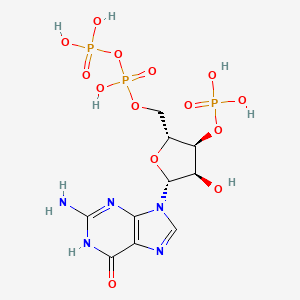
Guanosine-3'-monophosphate-5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-3’-monophosphate-5’-diphosphate is a purine ribonucleoside diphosphate. It plays a crucial role in various biological processes, including cell growth and the biosynthesis of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine-3’-monophosphate-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically require the presence of magnesium ions (Mg²⁺) and a suitable buffer to maintain the pH at an optimal level for enzyme activity .
Industrial Production Methods
In industrial settings, guanosine-3’-monophosphate-5’-diphosphate is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for its biosynthesis. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a bioreactor with controlled pH and nutrient supply . This method allows for the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine-3’-monophosphate-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally require controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of guanosine-3’-monophosphate-5’-diphosphate can lead to the formation of guanosine-3’-monophosphate-5’-triphosphate, while reduction can yield guanosine-3’-monophosphate .
Applications De Recherche Scientifique
Guanosine-3’-monophosphate-5’-diphosphate has a wide range of scientific research applications:
Mécanisme D'action
Guanosine-3’-monophosphate-5’-diphosphate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for various enzymes involved in nucleotide metabolism and cell signaling . The compound can modulate the activity of G-protein coupled receptors and other signaling proteins, leading to changes in cellular processes such as gene expression and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic guanosine monophosphate (cGMP): A cyclic nucleotide derived from guanosine triphosphate (GTP) that acts as a second messenger in various physiological processes.
Guanosine-5’-diphosphate (GDP): A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
Guanosine-5’-triphosphate (GTP): A guanine nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.
Uniqueness
Guanosine-3’-monophosphate-5’-diphosphate is unique due to its specific structure, which includes both a monophosphate and a diphosphate group. This dual functionality allows it to participate in a wider range of biochemical reactions compared to other guanosine nucleotides .
Propriétés
Numéro CAS |
58902-76-4 |
|---|---|
Formule moléculaire |
C10H16N5O14P3 |
Poids moléculaire |
523.18 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(28-30(18,19)20)3(27-9)1-26-32(24,25)29-31(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
HEYSFDAMRDTCJM-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



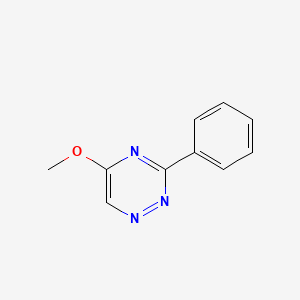
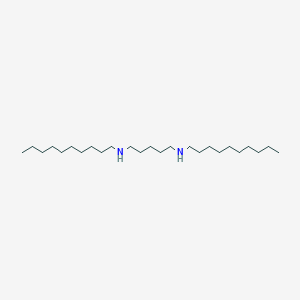
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
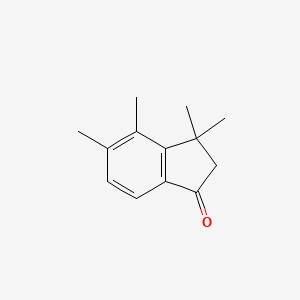
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
